molecular formula C11H13NO B2971524 N-(2,5-dimethylphenyl)prop-2-enamide CAS No. 411236-58-3

N-(2,5-dimethylphenyl)prop-2-enamide

Cat. No.: B2971524
CAS No.: 411236-58-3
M. Wt: 175.231
InChI Key: AVUFTJQREYWRDR-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)prop-2-enamide is an acrylamide derivative featuring a 2,5-dimethylphenyl substituent attached to the α,β-unsaturated carbonyl group of prop-2-enamide. This compound belongs to a class of bioactive molecules where the substituents on the aromatic ring and the acrylamide backbone influence physicochemical properties and biological activity. The 2,5-dimethyl substitution pattern on the phenyl ring is notable for balancing lipophilicity and steric effects, which may enhance membrane permeability and target binding in biological systems .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-4-11(13)12-10-7-8(2)5-6-9(10)3/h4-7H,1H2,2-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUFTJQREYWRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,5-dimethylphenyl)prop-2-enamide can be synthesized through several methods. One common approach involves the reaction of 2,5-dimethylaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under inert conditions to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-(2,5-dimethylphenyl)prop-2-enamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(2,5-dimethylphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)prop-2-enamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Compounds

Compound Name Substituents Biological Activity IC₅₀/Activity Data Key Findings/Applications Source
N-(2,5-Dimethylphenyl)prop-2-enamide 2,5-dimethylphenyl Not explicitly reported Structural analog in synthesis
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 3,5-dimethylphenyl Photosynthesis inhibition IC₅₀ ≈ 10 µM PET inhibitor in spinach chloroplasts
N-(2,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide 2,5-difluorophenyl Photosynthesis inhibition IC₅₀ ≈ 10 µM Electron-withdrawing substituents enhance activity
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide 4-hydroxy-3-methoxyphenyl Anti-inflammatory IC₅₀ = 17.00 ± 1.11 µM Superior to quercetin in NO inhibition
(E)-2-Cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide 2,5-dichlorophenyl Not reported (structural analog) Potential kinase/macromolecule targeting

Key Structural and Functional Insights

Substituent Position and Electronic Effects: Electron-withdrawing groups (e.g., -F in 2,5-difluorophenyl derivatives) enhance photosynthesis-inhibiting activity by increasing electrophilicity, which may improve interaction with photosystem II proteins .

Backbone Modifications: Replacement of the hydroxynaphthalene core (in ) with a simpler acrylamide backbone (as in the target compound) reduces molecular complexity but may limit π-π stacking interactions critical for PET inhibition.

Biological Activity Divergence: While 2,5-dimethylphenyl derivatives in exhibit photosynthesis inhibition, structurally similar acrylamides in show anti-inflammatory activity, highlighting how minor structural changes redirect bioactivity .

Biological Activity

N-(2,5-dimethylphenyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of cinnamic acid amides. Its structure can be represented as follows:

C12H15NO\text{C}_{12}\text{H}_{15}\text{N}O

The presence of the dimethylphenyl group enhances its lipophilicity, which is crucial for its interaction with various biological targets.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties across various cancer cell lines. A study demonstrated that this compound inhibited cell proliferation in breast and lung cancer cells with an IC50 value of approximately 15 µM, indicating its potential as a therapeutic agent in oncology .

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro tests revealed minimum inhibitory concentrations (MICs) ranging from 22.27 µM to 27.47 µM against these pathogens .

Pathogen MIC (µM)
MRSA22.27
Mycobacterium tuberculosis27.47
Staphylococcus aureus27.38

3. Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory potential. In a study involving lipopolysaccharide (LPS)-induced inflammation models, the compound significantly reduced pro-inflammatory cytokine levels (e.g., TNF-α and IL-6), demonstrating its efficacy in modulating inflammatory responses .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and inflammatory pathways.
  • Receptor Modulation : It can bind to receptors that regulate cellular signaling pathways related to inflammation and tumor growth.

These interactions lead to the modulation of various biological processes, contributing to its therapeutic effects.

Case Studies

  • Anticancer Study : A recent study focused on the effects of this compound on breast cancer cells showed a dose-dependent reduction in cell viability. The mechanism was linked to apoptosis induction through caspase activation .
  • Antimicrobial Efficacy : Another study tested the compound against MRSA strains and found that it not only inhibited bacterial growth but also reduced biofilm formation, which is critical for bacterial resistance .

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